2-(Di-p-tolylphosphino)benzaldehyde

Catalog No.
S973652
CAS No.
1202865-03-9
M.F
C21H19OP
M. Wt
318.356
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Di-p-tolylphosphino)benzaldehyde

CAS Number

1202865-03-9

Product Name

2-(Di-p-tolylphosphino)benzaldehyde

IUPAC Name

2-bis(4-methylphenyl)phosphanylbenzaldehyde

Molecular Formula

C21H19OP

Molecular Weight

318.356

InChI

InChI=1S/C21H19OP/c1-16-7-11-19(12-8-16)23(20-13-9-17(2)10-14-20)21-6-4-3-5-18(21)15-22/h3-15H,1-2H3

InChI Key

IDDRQJVTYBKJLP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3C=O

Ligand for Transition-Metal Catalyzed Cross-Coupling Reactions:

2-(Di-p-tolylphosphino)benzaldehyde, also known as 2-[Bis(4-methylphenyl)phosphino]benzaldehyde, is a valuable ligand in scientific research, particularly in the field of organic synthesis. Its primary application lies in transition-metal catalyzed cross-coupling reactions. These reactions are powerful tools for constructing carbon-carbon bonds between different organic molecules.

-(Di-p-tolylphosphino)benzaldehyde exhibits several key features that make it a versatile and effective ligand:

  • Electron-withdrawing substituents: The presence of the two para-tolyl groups (methyl-substituted phenyl rings) on the phosphorus atom slightly withdraws electron density, making the metal center more electrophilic and facilitating the activation of organic substrates.
  • Chelating ability: The molecule possesses a chelating ability, meaning it can bind to the metal center through both the phosphorus atom and the oxygen atom of the aldehyde group. This chelation enhances the stability of the catalyst and improves its reactivity.
  • Steric bulk: The bulky tolyl groups provide steric hindrance, which can be crucial for controlling the regioselectivity (orientation) of the carbon-carbon bond formation in certain reactions.

These characteristics allow 2-(di-p-tolylphosphino)benzaldehyde to be employed in a wide range of cross-coupling reactions, including:

  • Buchwald-Hartwig coupling: This reaction forms carbon-carbon bonds between aryl (aromatic ring) and alkyl (straight-chain or branched hydrocarbon) groups.
  • Suzuki-Miyaura coupling: This reaction couples aryl or vinyl groups with various organic electrophiles, offering versatility in creating diverse carbon-carbon bonds.
  • Stille coupling: This reaction forms carbon-carbon bonds between vinyl or aryl groups and various organic electrophiles.
  • Sonogashira coupling: This reaction enables the formation of carbon-carbon bonds between terminal alkynes and various sp² (hybridized) carbon centers.
  • Negishi coupling: This reaction couples organozinc reagents (compounds containing zinc-carbon bonds) with various organic electrophiles.
  • Heck coupling: This reaction forms carbon-carbon bonds between alkenes (compounds containing carbon-carbon double bonds) and aryl or vinyl groups.
  • Hiyama coupling: This reaction couples organosilanes (compounds containing silicon-carbon bonds) with various organic electrophiles.

XLogP3

4.8

Wikipedia

2-[Bis(4-methylphenyl)phosphanyl]benzaldehyde

Dates

Modify: 2023-08-15

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